molecular formula C6H5N3O B6210265 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile CAS No. 218921-35-8

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile

Cat. No.: B6210265
CAS No.: 218921-35-8
M. Wt: 135.12 g/mol
InChI Key: KSBJZNSAJHJXSR-UHFFFAOYSA-N
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Description

2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is a pyrimidinone derivative characterized by a nitrile (-C≡N) group attached via a methylene bridge to the N1 position of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

CAS No.

218921-35-8

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2-(6-oxopyrimidin-1-yl)acetonitrile

InChI

InChI=1S/C6H5N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,4H2

InChI Key

KSBJZNSAJHJXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN(C1=O)CC#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as amines, hydroxyls, and alkyl groups .

Scientific Research Applications

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Reference
2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid C₅H₈N₂O₂ -CH₂COOH (N1), -Ph (C4) 96.13 Acetic acid group enhances solubility; phenyl group increases steric bulk
[(6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetonitrile C₁₂H₉N₃OS -SCH₂CN (C2), -Ph (C4) 243.28 Sulfur linkage improves lipophilicity; nitrile group retained
2-(Benzylthio)-6-oxo-1,6-dihydropyrimidines Variable -S-Benzyl (C2) ~250–300 Electron-donating/withdrawing substituents on benzyl group modulate reactivity
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Variable -CONHR (C5), -Ph (pyrrolidine) ~300–350 Carboxamide group enables hydrogen bonding; pyrrolidine adds conformational rigidity
Key Observations:

In contrast, sulfur-containing analogs (e.g., [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetonitrile) introduce a thioether group, which is less electron-withdrawing and may alter redox properties . Phenyl groups at C4 (e.g., in and ) increase steric hindrance and π-stacking capabilities, which could influence crystallization behavior or binding to biological targets .

Synthetic Flexibility: Analogous compounds like 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines are synthesized via condensation of aromatic aldehydes with S-benzylisothiourea hydrochloride, achieving high yields regardless of electronic effects on the aldehyde substituents . This suggests that the target compound’s nitrile group could be introduced via similar methods using cyanoacetate derivatives.

Physicochemical Properties :

  • The nitrile group in the target compound likely reduces solubility in polar solvents compared to carboxylic acid derivatives (e.g., 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid) but improves permeability in lipid membranes .
  • Sulfur-containing analogs (e.g., [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetonitrile) exhibit higher molecular weights and lipophilicity, which may enhance bioavailability but complicate crystallization .

Biological and Functional Implications :

  • Carboxamide derivatives (e.g., ) demonstrate the importance of hydrogen-bonding groups for target engagement, whereas the nitrile group in the target compound may serve as a hydrogen-bond acceptor or participate in click chemistry reactions .

Crystallographic and Computational Insights

  • Programs like SHELXL and SIR97 are widely used for refining crystal structures of small molecules, including pyrimidinones .
  • Computational modeling of substituent effects (e.g., nitrile vs. thioether) could predict electronic distributions and reactive sites for further functionalization .

Biological Activity

2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetonitrile is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidine ring, which is significant in medicinal chemistry due to its presence in various biologically active molecules. The molecular formula for this compound is C6H5N3OC_6H_5N_3O, with a molecular weight of approximately 135.12 g/mol. The structure can be represented as follows:

Structure C6H5N3O\text{Structure }\text{C}_6\text{H}_5\text{N}_3\text{O}

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that pyrimidine derivatives possess antimicrobial properties against bacteria and fungi.
  • Anticancer Properties : Some analogues have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of specific enzymes involved in pain signaling pathways.

Case Studies

  • Anticancer Activity : A study focusing on pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Enzyme Inhibition : Research on adenylyl cyclase type 1 (AC1) inhibitors revealed that pyrimidinone scaffolds could selectively inhibit AC1 activity, which is implicated in chronic pain and memory processes. These findings suggest that derivatives of this compound may also exhibit similar inhibitory effects .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Condensation Reactions : Utilizing various aldehydes and amines to form the pyrimidine ring.
  • Cyclization Processes : Involving the reaction of dihydropyrimidine precursors with acetonitrile under specific conditions to yield the target compound.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. The following table summarizes key characteristics:

Compound NameStructureBiological ActivityNotable Features
2-PyridonePyridoneAntimicrobialExhibits tautomerism
4-AminoquinolineAminoquinolineAntimalarialDifferent nitrogen placement alters reactivity
Dihydropyrimidine DerivativesDihydropyrimidineBroad biological activityVariations lead to diverse pharmacological profiles

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